Methyl 2-(3-bromo-2-methylphenyl)acetate
Description
Methyl 2-(3-bromo-2-methylphenyl)acetate (CAS 150529-73-0) is an organobromine compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 245.07 g/mol . Structurally, it consists of a phenyl ring substituted with a bromine atom at the meta-position, a methyl group at the ortho-position, and an acetoxy (-OAc) functional group (Figure 1). This ester is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in coupling and substitution reactions.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
methyl 2-(3-bromo-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H11BrO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
InChI Key |
HAOZSPIHMGIILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-bromo-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 2-methylphenylacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(3-bromo-2-methylphenyl)ethanol.
Oxidation: Formation of 3-bromo-2-methylbenzoic acid.
Scientific Research Applications
Methyl 2-(3-bromo-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-2-methylphenyl)acetate depends on the specific reaction or application. In general, the bromine atom and ester group are key functional groups that participate in various chemical transformations. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction to form other functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Ester Derivatives
Table 1 summarizes key structural analogs of Methyl 2-(3-bromo-2-methylphenyl)acetate, highlighting variations in substituents and their impact on physicochemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | 150529-73-0 | C₉H₉BrO₂ | 245.07 | Bromo (meta), Methyl (ortho), Acetate |
| Ethyl 2-(3-bromo-2-methylphenyl)acetate | 1261862-72-9 | C₁₁H₁₃BrO₂ | 257.12 | Bromo (meta), Methyl (ortho), Ethyl Acetate |
| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | C₉H₉BrO₂ | 245.07 | Bromo (para), Acetate |
| Methyl 2-amino-2-(3-bromophenyl)acetate | 1132817-76-5 | C₉H₁₀BrNO₂ | 244.08 | Bromo (meta), Amino, Acetate |
Key Observations:
Ethyl 2-(3-bromo-2-methylphenyl)acetate: Replacing the methyl ester with an ethyl group increases molecular weight (257.12 vs.
Methyl 2-(4-bromophenyl)acetate : The para-bromo substitution eliminates steric hindrance from the ortho-methyl group, likely increasing reactivity in nucleophilic aromatic substitution reactions compared to the meta-bromo analog .
Methyl 2-amino-2-(3-bromophenyl)acetate: The addition of an amino group introduces hydrogen-bonding capacity (XLogP3 = 1.6), making it more polar and suitable for interactions in enzyme active sites .
Heterocyclic Analogs: Benzofuran Derivatives
Key differences include:
- Planarity : The benzofuran core is highly planar (mean deviation = 0.013 Å), facilitating π-π stacking in crystal structures .
- Intermolecular Interactions : Stabilized by C–H⋯π (3.903 Å) and C–H⋯O hydrogen bonds, unlike the simpler phenyl-based analogs .
- Reactivity : The sulfinyl group (-SO-) enables further oxidation to sulfones, expanding utility in medicinal chemistry .
Crystallographic Studies
- Packing Motifs : While benzofuran derivatives form dimeric stacks via C–H⋯O bonds , phenyl-based esters like Methyl 2-(4-bromophenyl)acetate exhibit simpler van der Waals-dominated packing .
- Halogen Bonding: Bromine atoms in this compound may participate in Br⋯S interactions (3.48 Å) in co-crystals, a feature absent in non-brominated analogs .
Biological Activity
Methyl 2-(3-bromo-2-methylphenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and comparisons with related compounds.
Chemical Structure and Properties
This compound features a brominated aromatic ring and an ester functional group. The presence of the bromine atom enhances the compound's reactivity, influencing its binding affinity to various biological targets. The molecular structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The brominated aromatic ring may play a crucial role in inhibiting or activating certain cellular pathways, which can lead to significant biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of various pathogenic bacteria. Below is a summary of the antimicrobial activity data:
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |
| Escherichia coli | 1.0 | 2.0 | Bactericidal |
| Pseudomonas aeruginosa | 2.0 | 4.0 | Bacteriostatic |
These findings suggest that the compound has potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of critical signaling pathways responsible for cell proliferation and survival.
Case Study: Apoptosis Induction
In a study assessing the compound's effect on human cancer cell lines, it was found to significantly reduce cell viability at concentrations above its IC50 value, which was determined to be approximately . The compound's ability to trigger apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated derivatives, such as Methyl 2-[(5-chloro-2-methylphenyl)formamido]acetate and Methyl 2-[(5-fluoro-2-methylphenyl)formamido]acetate. The unique properties imparted by the bromine atom may enhance its pharmacokinetic profile and bioactivity.
Table 2: Comparison of Biological Activities
| Compound | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| This compound | 0.5 | 15 |
| Methyl 2-[(5-chloro-2-methylphenyl)formamido]acetate | 1.0 | 25 |
| Methyl 2-[(5-fluoro-2-methylphenyl)formamido]acetate | 1.5 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
